molecular formula C5H6N4O B094310 N-(4-Aminopyrimidin-5-yl)formamide CAS No. 16008-45-0

N-(4-Aminopyrimidin-5-yl)formamide

Cat. No. B094310
CAS RN: 16008-45-0
M. Wt: 138.13 g/mol
InChI Key: UIOQNZBJJRKZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-Aminopyrimidin-5-yl)formamide, also known as APF, is a fluorescent probe that is widely used in scientific research. APF is a small molecule that has a pyrimidine ring and a formamide group. It is a highly sensitive and selective probe for detecting reactive oxygen species (ROS) in biological systems. APF has been used in a variety of applications, including the study of oxidative stress, inflammation, and aging.

Mechanism Of Action

N-(4-Aminopyrimidin-5-yl)formamide works by reacting with ROS to form a highly fluorescent compound. When N-(4-Aminopyrimidin-5-yl)formamide reacts with ROS, it undergoes a chemical transformation that results in the formation of a fluorescent compound. This fluorescent compound can be detected using standard fluorescence microscopy or spectroscopy techniques.

Biochemical And Physiological Effects

N-(4-Aminopyrimidin-5-yl)formamide has been shown to have a low toxicity profile and does not interfere with normal cellular metabolism. It has been used in a variety of cell types, including mammalian cells, bacterial cells, and plant cells. N-(4-Aminopyrimidin-5-yl)formamide has been shown to be highly specific for ROS and does not react with other cellular components.

Advantages And Limitations For Lab Experiments

The advantages of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its high sensitivity and selectivity for ROS, its low toxicity profile, and its ease of use. N-(4-Aminopyrimidin-5-yl)formamide can be used in a variety of experimental settings, including cell culture, animal models, and clinical studies.
The limitations of using N-(4-Aminopyrimidin-5-yl)formamide in lab experiments include its limited applicability to certain experimental systems, its potential for photobleaching, and its potential for interference with other fluorescent probes.

Future Directions

There are many potential future directions for the use of N-(4-Aminopyrimidin-5-yl)formamide in scientific research. One potential direction is the development of new fluorescent probes that are more specific for certain types of ROS. Another potential direction is the use of N-(4-Aminopyrimidin-5-yl)formamide in clinical studies to monitor oxidative stress in patients with various diseases. Finally, the use of N-(4-Aminopyrimidin-5-yl)formamide in combination with other fluorescent probes could lead to a better understanding of the complex interplay between ROS and other cellular components.

Synthesis Methods

N-(4-Aminopyrimidin-5-yl)formamide can be synthesized using a simple two-step reaction. The first step involves the reaction of 4-aminopyrimidine with ethyl formate to form ethyl N-(4-aminopyrimidin-5-yl)formate. The second step involves the hydrolysis of ethyl N-(4-aminopyrimidin-5-yl)formate to form N-(4-Aminopyrimidin-5-yl)formamide. The synthesis of N-(4-Aminopyrimidin-5-yl)formamide is relatively easy and can be done in a standard laboratory setting.

Scientific Research Applications

N-(4-Aminopyrimidin-5-yl)formamide is a highly sensitive and selective probe for detecting ROS in biological systems. ROS are highly reactive molecules that are produced as a byproduct of normal cellular metabolism. They play a critical role in many physiological processes, including cell signaling, immune response, and apoptosis. However, excessive ROS production can lead to oxidative stress, which is associated with many diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
N-(4-Aminopyrimidin-5-yl)formamide has been used in a variety of applications to study the role of ROS in disease. For example, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of oxidative stress on the aging process. It has also been used to study the role of ROS in cancer cell proliferation and apoptosis. In addition, N-(4-Aminopyrimidin-5-yl)formamide has been used to study the effects of antioxidants on ROS production and cellular damage.

properties

CAS RN

16008-45-0

Product Name

N-(4-Aminopyrimidin-5-yl)formamide

Molecular Formula

C5H6N4O

Molecular Weight

138.13 g/mol

IUPAC Name

N-(4-aminopyrimidin-5-yl)formamide

InChI

InChI=1S/C5H6N4O/c6-5-4(9-3-10)1-7-2-8-5/h1-3H,(H,9,10)(H2,6,7,8)

InChI Key

UIOQNZBJJRKZCR-UHFFFAOYSA-N

SMILES

C1=C(C(=NC=N1)N)NC=O

Canonical SMILES

C1=C(C(=NC=N1)N)NC=O

synonyms

Formamide, N-(4-amino-5-pyrimidinyl)- (6CI,8CI,9CI)

Origin of Product

United States

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